molecular formula C28H24N2O3 B11978123 N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(biphenyl-4-yloxy)acetohydrazide

N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(biphenyl-4-yloxy)acetohydrazide

Cat. No.: B11978123
M. Wt: 436.5 g/mol
InChI Key: ZQIUUSDRYASMJK-VUTHCHCSSA-N
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Description

N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(biphenyl-4-yloxy)acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzyloxyphenyl group and a biphenyl-4-yloxy group connected through an acetohydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(biphenyl-4-yloxy)acetohydrazide typically involves the condensation of 4-(benzyloxy)benzaldehyde with 2-(biphenyl-4-yloxy)acetohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(biphenyl-4-yloxy)acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups .

Scientific Research Applications

N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(biphenyl-4-yloxy)acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent due to its unique molecular structure.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(biphenyl-4-yloxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(biphenyl-4-yloxy)acetohydrazide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C28H24N2O3

Molecular Weight

436.5 g/mol

IUPAC Name

N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]-2-(4-phenylphenoxy)acetamide

InChI

InChI=1S/C28H24N2O3/c31-28(21-33-27-17-13-25(14-18-27)24-9-5-2-6-10-24)30-29-19-22-11-15-26(16-12-22)32-20-23-7-3-1-4-8-23/h1-19H,20-21H2,(H,30,31)/b29-19+

InChI Key

ZQIUUSDRYASMJK-VUTHCHCSSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)COC3=CC=C(C=C3)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)COC3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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